molecular formula C7H6ClF3N2 B1423741 2,4,6-Trifluorobenzimidamide hydrochloride CAS No. 1006047-63-7

2,4,6-Trifluorobenzimidamide hydrochloride

Cat. No. B1423741
M. Wt: 210.58 g/mol
InChI Key: VVYHITITVIAWFL-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzimidamide hydrochloride (TFBIH) is an organic compound that is typically used in laboratory settings. It is a white crystalline solid with a molecular formula of C6H4N2F3ClH and a molecular weight of 218.56 g/mol. TFBIH is soluble in water, ethanol, and methanol, and has a melting point of 97-98°C. It has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Organic Synthesis

2,4,6-Trifluorobenzimidamide hydrochloride is a compound that may be involved in the synthesis of complex organic molecules due to its potential reactivity and the presence of fluorine atoms which can introduce unique properties to organic compounds. For instance, the development of new methods for the synthesis of triarylpyridines, which possess broad biological and pharmaceutical properties, is significant. These compounds, due to their π-stacking ability, find applications in supramolecular chemistry and are structurally related to photosensitizers recommended for photodynamic cancer therapy. Techniques involving solvent-free conditions and catalytic amounts of reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) have been explored to promote these transformations efficiently, highlighting a green chemistry approach (Maleki, 2015).

Material Science

In material science, the synthesis of complex fluorinated compounds, such as 2,4,5-trifluorobenzoic acid, has been facilitated by microflow processes that involve unstable aryl-Grignard reagents reacting with gaseous CO2. This method offers advantages in terms of efficiency, yield, and purity, which are crucial for the development of materials with specific properties (Deng et al., 2015).

Catalysis

In catalytic applications, the reactivity and selectivity of fluorinated compounds can be harnessed to facilitate various chemical transformations. For example, triazidation of trifluorobenzenes has been studied for the synthesis of triazidobenzenes, which can be used as cross-linking reagents in polymer chemistry or as precursors in organic synthesis and photochemical preparation of new organic magnetic materials. Such reactions underscore the importance of fluorinated compounds in developing novel catalytic processes (Chapyshev & Chernyak, 2013).

properties

IUPAC Name

2,4,6-trifluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2.ClH/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2H,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYHITITVIAWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=N)N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695839
Record name 2,4,6-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorobenzimidamide hydrochloride

CAS RN

1006047-63-7
Record name 2,4,6-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trifluorobenzene-1-carboximidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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